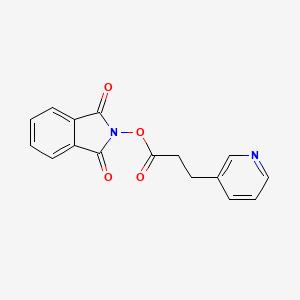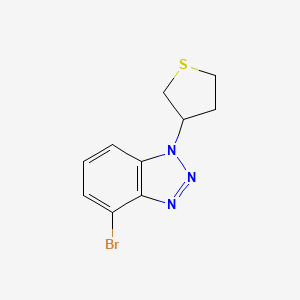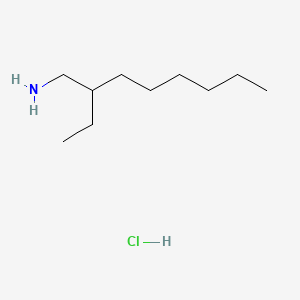
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a pyridin-3-yl group attached to the propanoate moiety adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized . One common method involves the use of phthalic anhydride and alanine in the presence of triethylamine and toluene, followed by refluxing and subsequent purification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of transition-metal-catalyzed reactions and organocatalytic methods to achieve high yields and purity. The use of environmentally friendly and sustainable approaches is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized isoindoline-1,3-dione derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of materials such as dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanal: A related compound with similar structural features.
Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate: Another derivative with comparable properties.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: A structurally similar compound with different functional groups.
Uniqueness
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate is unique due to the presence of the pyridin-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H12N2O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C16H12N2O4/c19-14(8-7-11-4-3-9-17-10-11)22-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9-10H,7-8H2 |
Clave InChI |
XZXUFDAJBSOQMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)







![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)




